PF-5081090

Übersicht

Beschreibung

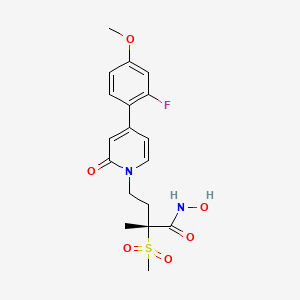

PF-5081090 is a pre-clinical-stage small-molecule inhibitor targeting LpxC, a zinc-dependent metalloenzyme critical for lipid A biosynthesis in Gram-negative bacteria. Lipid A is an essential component of lipopolysaccharide (LPS), a key structural element of the outer membrane. By inhibiting LpxC, this compound disrupts LPS synthesis, leading to increased bacterial cell permeability and death .

Mechanism of Action:

this compound binds to the active site of LpxC via a hydroxamate group, chelating the catalytic zinc ion and blocking the deacetylation of UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine, the first committed step in lipid A biosynthesis . This inhibition results in reduced LPS levels, destabilization of the outer membrane, and enhanced susceptibility to host immune defenses and antibiotics .

Vorbereitungsmethoden

Die Synthese von PF 5081090 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Pyridinrings: Der Pyridinring wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsmaterialien beinhalten.

Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen, wie z. B. die Fluor- und Methoxygruppen, werden durch Substitutionsreaktionen an den aromatischen Ring eingeführt.

Bildung des Hydroxamate-Moleküls: Die Hydroxamategruppe wird durch eine Reaktion mit dem entsprechenden Hydroxylaminderivat eingeführt.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Pyridinrings mit dem Hydroxamate-Molekül zur Bildung von PF 5081090

Chemische Reaktionsanalyse

PF 5081090 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: PF 5081090 kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxamategruppe.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen des Moleküls auftreten.

Substitution: Substitutionsreaktionen können am aromatischen Ring auftreten, insbesondere an den Positionen ortho und para zu den vorhandenen Substituenten.

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

PF 5081090 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: PF 5081090 wird als Werkzeugmolekül verwendet, um die Hemmung von LpxC und seine Auswirkungen auf die Lipid-A-Biosynthese zu untersuchen.

Biologie: In der biologischen Forschung wird PF 5081090 verwendet, um die Rolle von Lipid A in der äußeren Membran gramnegativer Bakterien und seine Auswirkungen auf die Lebensfähigkeit der Bakterien zu untersuchen.

Medizin: PF 5081090 hat potenzielle therapeutische Anwendungen als Antibiotikum, insbesondere gegen multiresistente gramnegative Krankheitserreger.

Industrie: In der pharmazeutischen Industrie wird PF 5081090 bei der Entwicklung neuer Antibiotika verwendet, die auf LpxC abzielen

Wirkmechanismus

PF 5081090 entfaltet seine Wirkung, indem es das Enzym UDP-3-O-Acyl-N-Acetylglucosamin-Deacetylase (LpxC) hemmt. Dieses Enzym ist für den ersten irreversiblen Schritt bei der Biosynthese von Lipid A verantwortlich, einem essentiellen Bestandteil der äußeren Membran gramnegativer Bakterien. Durch die Hemmung von LpxC stört PF 5081090 die Synthese von Lipid A, was zu einer erhöhten Zellpermeabilität und letztendlich zum Absterben der Bakterien führt .

Analyse Chemischer Reaktionen

PF 5081090 undergoes several types of chemical reactions, including:

Oxidation: PF 5081090 can undergo oxidation reactions, particularly at the hydroxamate moiety.

Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

Substitution: Substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the existing substituents.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

PF 5081090 has several scientific research applications, including:

Chemistry: PF 5081090 is used as a tool compound to study the inhibition of LpxC and its effects on lipid A biosynthesis.

Biology: In biological research, PF 5081090 is used to study the role of lipid A in the outer membrane of Gram-negative bacteria and its impact on bacterial viability.

Medicine: PF 5081090 has potential therapeutic applications as an antibacterial agent, particularly against multidrug-resistant Gram-negative pathogens.

Industry: In the pharmaceutical industry, PF 5081090 is used in the development of new antibacterial drugs targeting LpxC

Wirkmechanismus

PF 5081090 exerts its effects by inhibiting the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This enzyme is responsible for the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, PF 5081090 disrupts the synthesis of lipid A, leading to increased cell permeability and ultimately bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Spectrum of Activity :

- Gram-negative pathogens: Pseudomonas aeruginosa (MIC90 = 0.5–1 µg/mL), Escherichia coli (MIC90 ≤ 1 µg/mL), Klebsiella pneumoniae, Burkholderia cepacia, and Stenotrophomonas maltophilia .

- Cystic fibrosis (CF) pathogens : Unlike ACHN-975, PF-5081090 retains activity against CF-associated B. cepacia and S. maltophilia, likely due to reduced sensitivity to efflux pumps .

- Acinetobacter baumannii: While LPS is non-essential in A. baumannii, this compound (MIC = 620 µM) increases cell permeability, potentiating antibiotics like rifampin, vancomycin, and azithromycin .

Comparison with Similar LpxC Inhibitors

Table 1: Key LpxC Inhibitors and Their Properties

Key Comparative Analyses

Mechanistic and Structural Differences: this compound vs. ACHN-975: Both are hydroxamate-based, but this compound lacks the hydrophobic tail found in ACHN-975, improving solubility and reducing efflux pump susceptibility . this compound vs. CHIR-090: CHIR-090’s slow-binding mechanism provides prolonged enzyme inhibition but suffers from high MICs (>4 µg/mL against P. aeruginosa) and poor solubility .

Spectrum of Activity: this compound outperforms ACHN-975 against CF pathogens (B. cepacia, S. maltophilia) due to reduced efflux . Unlike CHIR-090, this compound and LPC-233 exhibit potent activity against multidrug-resistant (MDR) P. aeruginosa (MIC90 = 1 µg/mL) .

This compound’s Fe2+-activatable derivative, TRX-PF508, demonstrated enhanced efficacy in murine lung infection models, reducing bacterial counts by >90% at 64 mg/kg .

Synergy with Antibiotics: this compound (32 µg/mL) potentiates rifampin, vancomycin, and azithromycin against MDR A. baumannii by increasing membrane permeability . Synergy with polymyxin B nonapeptide in P. aeruginosa infections highlights its role in combination therapies .

Table 2: In Vitro and In Vivo Efficacy Comparison

Biologische Aktivität

PF-5081090 is a potent antibacterial compound that functions primarily as an inhibitor of LpxC, an enzyme critical for the biosynthesis of lipid A, a component of the lipopolysaccharide (LPS) layer in Gram-negative bacteria. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various bacterial strains, and its potential role in enhancing the effectiveness of existing antibiotics.

This compound disrupts lipid bilayer synthesis by inhibiting LpxC, leading to decreased levels of lipid A and consequently reducing the integrity of the bacterial cell envelope. This mechanism not only inhibits bacterial growth but also increases the susceptibility of bacteria to other antibiotics. The compound has demonstrated an IC50 value of 1.1 nM against Pseudomonas aeruginosa, indicating its potency in disrupting LPS biosynthesis .

Efficacy Against Bacterial Strains

This compound exhibits broad-spectrum activity against various Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Burkholderia cepacia. In vitro studies have shown that it can significantly reduce the minimum inhibitory concentration (MIC) values of other antibiotics when used in combination.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/ml) | MIC Reduction with this compound |

|---|---|---|

| Pseudomonas aeruginosa | 1 | 8-fold reduction |

| Klebsiella pneumoniae | 0.069 | 16-fold reduction |

| Acinetobacter baumannii | 183 | No significant reduction |

Note: The MIC values represent the concentration required to inhibit bacterial growth .

Synergistic Effects with Other Antibiotics

This compound has been shown to enhance the efficacy of several antibiotics, including rifampin, vancomycin, and azithromycin. In a study involving multidrug-resistant strains, the presence of this compound at a concentration of 32 mg/liter resulted in significant reductions in MIC values for these antibiotics.

Table 2: Fractional Inhibitory Concentration Index (FICI) with Antibiotic Combinations

| Antibiotic Combination | FICI Value |

|---|---|

| Azithromycin + this compound | 0.25 |

| Rifampin + this compound | 0.15 |

| Vancomycin + this compound | 0.18 |

FICI values indicate synergy (≤0.5), indifference (>0.5 but ≤4), or antagonism (>4) .

Case Studies and Research Findings

- Increased Membrane Permeability : Treatment with this compound resulted in increased membrane permeability across multiple strains, which was measured using an ethidium bromide accumulation assay. This increase correlates with enhanced susceptibility to other antibiotics .

- Animal Models : In mouse models simulating septicemia and lung infections caused by Pseudomonas aeruginosa, this compound demonstrated significant therapeutic efficacy, suggesting its potential as a treatment option for serious infections .

- Resistance Mechanisms : The frequency of resistance to this compound was reported to be low (<5.0 × 10−10 for Pseudomonas aeruginosa), indicating a favorable resistance profile compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What experimental approaches validate PF-5081090's inhibition of LpxC in Gram-negative bacteria?

this compound’s mechanism is validated through fluorescence-based assays measuring cellular lipid A synthesis inhibition (via reduced fluorescence intensity in LPS-deficient mutants) and Western blot analysis confirming LpxC protein suppression. Dose-dependent effects are quantified using standardized MIC (Minimum Inhibitory Concentration) assays and comparative studies with ΔlpxC mutants .

Q. How does this compound's enzyme inhibition activity compare to other LpxC inhibitors like CHIR-090 and ACHN-975?

Comparative studies use enzyme inhibition kinetics (IC50 values) and MIC profiling across clinical isolates. For example, this compound shows superior activity against P. aeruginosa and E. coli (MIC90 ≤1 µg/mL) but reduced efficacy against A. baumannii (IC50 = 183 nM; MIC90 ≥32 µg/mL) due to LPS non-essentiality in this species . Structural differences (e.g., pyridone series vs. hydroxamic acid derivatives) further explain solubility and potency variations .

Q. What methodologies assess this compound's bactericidal activity in vitro?

Time-kill assays and resazurin-based MIC tests are standard. For intracellular pathogens like Shigella flexneri, macrophage survival assays (e.g., THP-1 cell models) measure IC50 values alongside MICs to evaluate efficacy in host-mimicking environments .

Advanced Research Questions

Q. How can researchers address contradictions in this compound's MIC values across bacterial species?

Discrepancies arise from species-specific LPS essentiality and efflux pump activity. For A. baumannii, silver staining and endotoxin quantification confirm lipid A reduction despite high MICs. Efflux-deficient mutants or efflux pump inhibitors (e.g., PAβN) can isolate intrinsic resistance mechanisms .

Q. What methodologies assess this compound's role in potentiating antibiotics against MDR pathogens?

Synergy studies use checkerboard assays or fractional inhibitory concentration (FIC) indices. For A. baumannii, sub-inhibitory this compound concentrations (32 µg/mL) enhance permeability to azithromycin, rifampicin, and vancomycin, measured via ethidium bromide uptake or OM permeability assays .

Q. How does structural optimization of this compound improve solubility and reduce toxicity?

Pfizer’s pyridone series replaces bulky hydrophobic groups with polar moieties, enhancing aqueous solubility and reducing protein binding. Prodrug strategies (e.g., TRX-PF508) mask hydroxamate toxicity via Fe²⁺-activated release in infected tissues, validated in murine lung infection models .

Q. What in vivo models demonstrate this compound's efficacy and pharmacokinetic limitations?

Murine models of P. aeruginosa pneumonia show dose-dependent CFU reduction with TRX-PF508 (64 mg/kg) but limited efficacy with this compound alone due to rapid clearance. Pharmacokinetic parameters (Cmax, AUC) are assessed via LC-MS/MS .

Q. How do resistance mechanisms to this compound differ between bacterial species?

E. coli develops lpxC mutations (e.g., V41G) reducing drug binding, while P. aeruginosa upregulates efflux pumps (e.g., MexAB-OprM). In A. baumannii, compensatory phospholipid synthesis maintains OM integrity despite LPS depletion, studied via lipidomics and transcriptomics .

Q. Methodological Notes

- Data Interpretation : Cross-validate fluorescence assays with orthogonal techniques (e.g., LC-MS for lipid A quantification) to avoid artifacts .

- Advanced Models : Use genetic knockouts (e.g., lpxA, lpxC) to isolate LPS-dependent effects .

- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design .

Eigenschaften

IUPAC Name |

(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1-yl]-N-hydroxy-2-methyl-2-methylsulfonylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O6S/c1-18(17(23)20-24,28(3,25)26)7-9-21-8-6-12(10-16(21)22)14-5-4-13(27-2)11-15(14)19/h4-6,8,10-11,24H,7,9H2,1-3H3,(H,20,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVUWHWBCMGQLU-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719182 | |

| Record name | (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312473-63-4 | |

| Record name | (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.